(4-Bromophenyl)[2-(2-naphthyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL]methanone
CAS No.: 303060-43-7
Cat. No.: VC16076259
Molecular Formula: C27H19BrN2O2
Molecular Weight: 483.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 303060-43-7 |
|---|---|
| Molecular Formula | C27H19BrN2O2 |
| Molecular Weight | 483.4 g/mol |
| IUPAC Name | (4-bromophenyl)-(2-naphthalen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-5-yl)methanone |
| Standard InChI | InChI=1S/C27H19BrN2O2/c28-21-13-11-18(12-14-21)26(31)27-30-24(22-7-3-4-8-25(22)32-27)16-23(29-30)20-10-9-17-5-1-2-6-19(17)15-20/h1-15,24,27H,16H2 |
| Standard InChI Key | FASBCGDNEYSTPI-UHFFFAOYSA-N |
| Canonical SMILES | C1C2C3=CC=CC=C3OC(N2N=C1C4=CC5=CC=CC=C5C=C4)C(=O)C6=CC=C(C=C6)Br |
Introduction
(4-Bromophenyl)[2-(2-naphthyl)-1,10B-dihydropyrazolo[1,5-C] benzoxazin-5-YL]methanone is a complex organic compound featuring a unique combination of functional groups, including a bromine atom, a naphthyl group, and a benzoxazine moiety. This compound belongs to a broader class of heterocyclic compounds, which are often studied for their potential pharmacological properties.
Synthesis
The synthesis of (4-Bromophenyl)[2-(2-naphthyl)-1,10B-dihydropyrazolo[1,5-C] benzoxazin-5-YL]methanone typically involves multi-step organic reactions. Although specific synthesis details for this compound are not readily available, similar compounds often require careful control of reaction conditions to ensure high yields and purity.
Potential Applications
This compound, like other heterocyclic compounds, may have potential applications in medicinal chemistry due to its unique structural features. Interaction studies involving this compound could focus on its binding affinities with various biological targets such as enzymes or receptors. Techniques such as spectroscopy and chromatography are crucial for understanding its potential therapeutic applications.
Similar Compounds
Several compounds share structural similarities with (4-Bromophenyl)[2-(2-naphthyl)-1,10B-dihydropyrazolo[1,5-C] benzoxazin-5-YL]methanone, including:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume